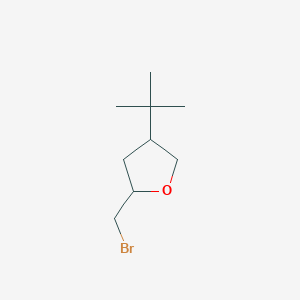
2-(Bromomethyl)-4-tert-butyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-tert-butyloxolane is an organic compound that features a bromomethyl group attached to an oxolane ring, with a tert-butyl group at the 4-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-tert-butyloxolane typically involves the bromination of a precursor compound. One common method is the bromination of 4-tert-butyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or acetone, and the mixture is irradiated with light to initiate the radical bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature and light exposure, which are crucial for the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-tert-butyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is 4-tert-butyloxolane.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-tert-butyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-tert-butyloxolane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The oxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other molecules. The tert-butyl group adds steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in having a bromomethyl group but differs in the aromatic ring structure.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of an oxolane ring.
Ethyl 2-(bromomethyl)acrylate: Features a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-4-tert-butyloxolane is unique due to its combination of an oxolane ring, a bromomethyl group, and a tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H17BrO |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-tert-butyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)7-4-8(5-10)11-6-7/h7-8H,4-6H2,1-3H3 |
Clave InChI |
OGJVXDKKBLBMRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC(OC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



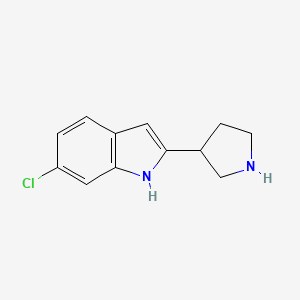
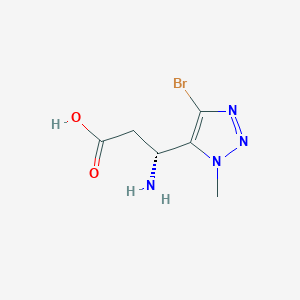

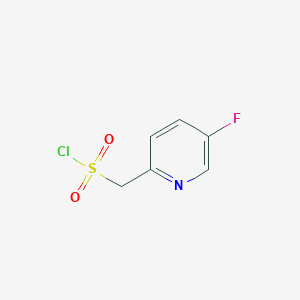


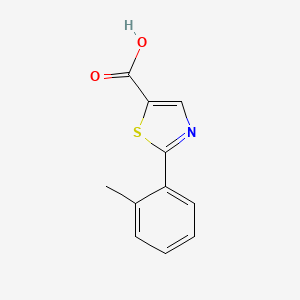
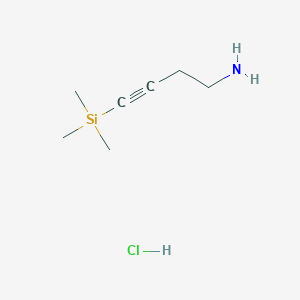

![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
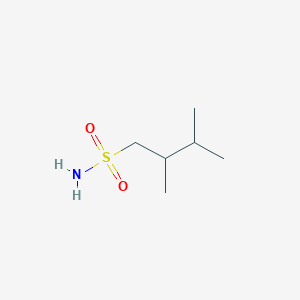
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13221040.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)
